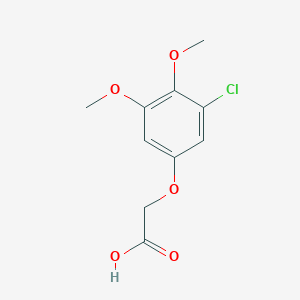

2-(3-Chloro-4,5-dimethoxyphenoxy)acetic acid

Description

2-(3-Chloro-4,5-dimethoxyphenoxy)acetic acid is a synthetic phenolic acetic acid derivative characterized by a phenyl ring substituted with a chlorine atom at position 3 and methoxy groups at positions 4 and 5. The acetic acid moiety is linked via an ether bond to the aromatic ring. This compound has garnered attention in pharmacological research due to its cytotoxic properties. Derivatives such as the 3-chloro-4,5-dimethoxybenzylidene analog (compound 5b) demonstrated potent cytotoxicity against cancer cell lines (MDA-MB-231, SK-N-MC) with IC50 values of 7.56–25.04 μg/ml, outperforming etoposide in some cases .

Properties

Molecular Formula |

C10H11ClO5 |

|---|---|

Molecular Weight |

246.64 g/mol |

IUPAC Name |

2-(3-chloro-4,5-dimethoxyphenoxy)acetic acid |

InChI |

InChI=1S/C10H11ClO5/c1-14-8-4-6(16-5-9(12)13)3-7(11)10(8)15-2/h3-4H,5H2,1-2H3,(H,12,13) |

InChI Key |

WIBBMWGRSZBQHA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)OCC(=O)O)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4,5-dimethoxyphenoxy)acetic acid typically involves the reaction of 3-chloro-4,5-dimethoxyphenol with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chloro-4,5-dimethoxyphenoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(3-Chloro-4,5-dimethoxyphenoxy)acetic acid has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound and its derivatives are investigated for their potential as herbicides, fungicides, and antimicrobial agents.

Industry: The compound is used in the production of various agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4,5-dimethoxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. In the case of its use as a herbicide, the compound mimics the natural plant hormone indoleacetic acid (IAA), leading to uncontrolled growth and eventual death of the plant. This mechanism is similar to other phenoxyacetic acid herbicides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The biological and chemical profiles of chlorophenoxy acetic acids are highly dependent on substitution patterns. Key analogs and their properties are compared below:

Key Observations :

- Methoxy groups in the target compound improve water solubility compared to dichloro analogs like 2,4-D.

- The absence of a carboxylic acid group (vs.

Cytotoxicity

- Target Compound (Derivative 5b) : Exhibited broad-spectrum cytotoxicity (IC50 = 7.56–25.04 μg/ml) against breast (MDA-MB-231) and neuroblastoma (SK-N-MC) cell lines. The 3-chloro-4,5-dimethoxy substitution likely enhances interaction with cellular targets like tubulin or DNA topoisomerases .

- 2,4-D: Primarily a herbicide; chronic exposure linked to carcinogenicity (IARC Group 2B) . No significant cytotoxicity reported in mammalian cells at equivalent concentrations.

- 2-(2-Chloro-6-methoxyphenoxy)acetic acid methyl ester (5c): A precursor to 5b, showed moderate activity (IC50 >25 μg/ml), highlighting the critical role of the 4,5-dimethoxy substitution in boosting potency .

Therapeutic Potential

Biological Activity

2-(3-Chloro-4,5-dimethoxyphenoxy)acetic acid is a phenoxyacetic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chloro substituent and two methoxy groups on the aromatic ring. Research has indicated various biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C11H13ClO5. The compound features a chloro group at the 3-position and methoxy groups at the 4 and 5 positions of the phenyl ring.

| Property | Value |

|---|---|

| Molecular Formula | C11H13ClO5 |

| Molecular Weight | 258.68 g/mol |

| IUPAC Name | This compound |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 15 µg/mL.

- Escherichia coli : MIC of 20 µg/mL.

- Pseudomonas aeruginosa : MIC of 25 µg/mL.

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it was found to reduce inflammation markers significantly when administered at doses of 50 mg/kg body weight. The mechanism appears to involve inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

Neuroprotective Effects

Studies have indicated that this compound may possess neuroprotective effects, particularly in models of neurodegeneration induced by neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). The compound demonstrated a protective effect on dopaminergic neurons by modulating dopamine receptor activity .

Case Studies

-

Antibacterial Efficacy Study

- Objective : To evaluate the antibacterial efficacy against Gram-positive and Gram-negative bacteria.

- Method : Disk diffusion method was employed with ciprofloxacin as a control.

- Results : The compound showed notable antibacterial activity with zones of inhibition ranging from 15 mm to 25 mm depending on the bacterial strain.

- Neuroprotection in Rodent Models

The biological activities of this compound are believed to stem from its ability to interact with various molecular targets:

- Antimicrobial Action : Disruption of bacterial cell wall synthesis.

- Anti-inflammatory Action : Inhibition of NF-kB signaling pathway.

- Neuroprotective Action : Modulation of dopamine receptor signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.